![molecular formula C11H10N4 B043388 2-氨基-3-甲基-3H-咪唑并[4,5-H]喹啉 CAS No. 147293-13-8](/img/structure/B43388.png)
2-氨基-3-甲基-3H-咪唑并[4,5-H]喹啉
描述
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic aromatic amine that is known for its mutagenic properties. It is commonly found in protein pyrolysates and high-temperature cooked meats, making it a significant compound in food chemistry and toxicology .
科学研究应用
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline has several scientific research applications:
Chemistry: It is used in studies related to heterocyclic chemistry and the synthesis of novel compounds.
作用机制
Target of Action
The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline (also known as 3M-IMQ) is the DNA in cells . It is a highly mutagenic compound that can interact with DNA and cause mutations .
Mode of Action
3M-IMQ interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction can lead to changes in the genetic material of the cells, which can result in mutations .
Biochemical Pathways
3M-IMQ affects the biochemical pathways involved in DNA synthesis and repair . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Pharmacokinetics
In humans, 3M-IMQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The result of 3M-IMQ’s action is the induction of mutations in cells . It can cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This can potentially lead to the development of diseases such as cancer .
Action Environment
The action of 3M-IMQ can be influenced by environmental factors. It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . These environmental sources can increase the exposure to 3M-IMQ, thereby influencing its action, efficacy, and stability .
生化分析
Biochemical Properties
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect specific proteins in biological samples . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Cellular Effects
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . It also induced chromosomal anomalies, gene mutation, and DNA damage in animal cells in vitro .
Molecular Mechanism
The molecular mechanism of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline involves inducing mutations and chromosomal aberrations . It is known to cause DNA damage and mutations in bacteria . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not mentioned in the available resources.
Metabolic Pathways
The metabolic activation of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline to reactive intermediates involves acetylation and hydroxylation .
准备方法
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. This process includes several steps of treatment and purification to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
相似化合物的比较
2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline is similar to other heterocyclic aromatic amines, such as:
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Another mutagenic compound found in cooked foods.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in grilled meats and its mutagenic properties.
The uniqueness of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline lies in its specific structure and the particular pathways it affects, making it a valuable compound for studying the effects of dietary mutagens and their impact on human health .
属性
IUPAC Name |
3-methylimidazo[4,5-h]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZHQYMPAAWYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163647 | |
| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-13-8 | |
| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








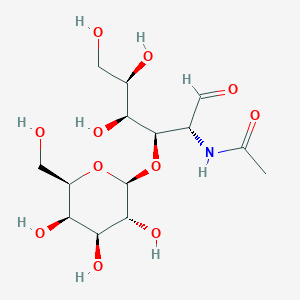
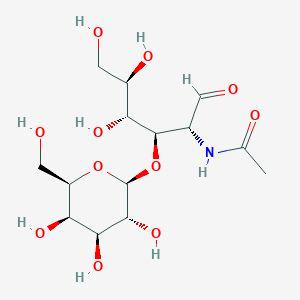
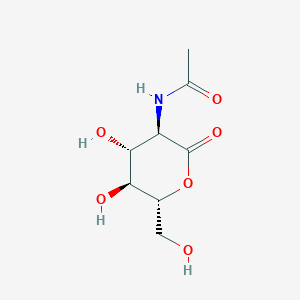
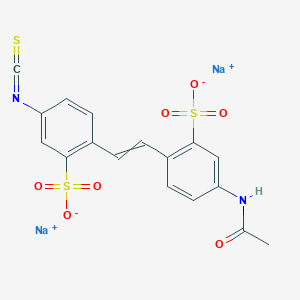
![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

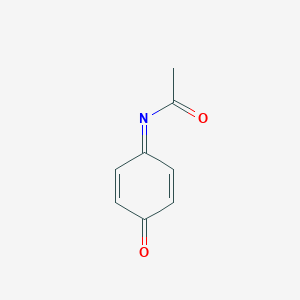
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
